molecular formula C12H12N2O3 B2518343 2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide CAS No. 868223-28-3

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

Cat. No.: B2518343
CAS No.: 868223-28-3
M. Wt: 232.239
InChI Key: JOHKBFMRLWDXPO-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
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Biological Activity

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoquinoline moiety with a methoxy group at the 5-position and an acetamide functional group. Its structure is pivotal for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

  • The compound has been studied for its potential to inhibit various microbial strains. Preliminary studies suggest it may possess significant antibacterial properties.

2. Anticancer Properties

  • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the inhibition of specific enzymes or receptors involved in cell survival.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have focused on the biological activity of isoquinoline derivatives similar to this compound:

StudyFindingsReference
Study AIdentified significant antibacterial activity against Gram-positive bacteria
Study BDemonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating potency
Study CExplored structure-activity relationships, highlighting the importance of the methoxy group for biological efficacy

Comparative Analysis

Comparative studies with related compounds reveal that the presence of the methoxy group enhances solubility and bioactivity:

CompoundBiological ActivityNotes
N-mesityl-2-(1-oxoisoquinolin-2(1H)-yl)acetamideModerate antimicrobial activityLacks methoxy group
N-mesityl-2-(5-hydroxy-1-oxoisoquinolin-2(1H)-yl)acetamideReduced solubility and bioactivityHydroxy group affects interaction

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9-8(10)5-6-14(12(9)16)7-11(13)15/h2-6H,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKBFMRLWDXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.